2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol
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Overview
Description
2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol is a complex organic compound with the molecular formula C18H12F4N2O. This compound features a pyrimidine ring substituted with a phenyl group and a tetrafluoroethyl group, along with a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with phenyl and tetrafluoroethyl substituents under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure high purity and yield. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the pyrimidine ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s biological activity and its effects on various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol: Unique due to the presence of both phenyl and tetrafluoroethyl groups on the pyrimidine ring.
4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of phenyl, tetrafluoroethyl, and phenol groups on the pyrimidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H12F4N2O |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C18H12F4N2O/c19-17(20)18(21,22)15-10-13(12-8-4-5-9-14(12)25)23-16(24-15)11-6-2-1-3-7-11/h1-10,17,25H |
InChI Key |
QRDUPZWKIMRACK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(C(F)F)(F)F)C3=CC=CC=C3O |
Origin of Product |
United States |
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